(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
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Overview
Description
The compound (1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule with a unique structure. It features multiple rings and functional groups, making it a subject of interest in various fields of scientific research. This compound’s intricate architecture allows it to participate in diverse chemical reactions and exhibit unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione typically involves multiple steps, including the formation of its core tetracyclic structure and the subsequent introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Introduction of the acetylphenyl and benzoyl groups through Friedel-Crafts acylation or similar reactions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and safety.
Automation: Implementing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can be compared with other tetracyclic compounds with similar structures and functional groups.
Other Benzoyl Derivatives: Compounds with benzoyl groups that exhibit similar chemical reactivity.
Triazatetracyclic Compounds: Molecules with similar core structures but different substituents.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H21N3O4 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C28H21N3O4/c1-16(32)17-11-13-20(14-12-17)30-27(34)22-23(28(30)35)25(26(33)18-7-3-2-4-8-18)31-24(22)21-10-6-5-9-19(21)15-29-31/h2-15,22-25H,1H3/t22-,23+,24+,25-/m0/s1 |
InChI Key |
HFMRQEKAKMOWNT-LIONHTAISA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)[C@H](N4[C@@H]3C5=CC=CC=C5C=N4)C(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=N4)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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